3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
CAS No.: 693829-60-6
Cat. No.: VC21507233
Molecular Formula: C20H22N2O5
Molecular Weight: 370.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 693829-60-6 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.4g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
| Standard InChI Key | DRTBTXIRJDDFPP-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Introduction
Chemical Structure and Properties
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is characterized by its distinct chemical composition and molecular architecture. The compound consists of a benzamide core with three methoxy groups at positions 3, 4, and 5, connected to a phenyl ring that contains a 2-oxopyrrolidin-1-yl substituent.
Basic Chemical Information
The compound presents specific chemical characteristics that define its identity and potential reactivity profiles.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.40 g/mol |
| Physical Form | Solid |
| SMILES Notation | COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC |
| InChI | 1S/C20H22N2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)21-14-6-8-15(9-7-14)22-10-4-5-18(22)23/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
| InChI Key | DRTBTXIRJDDFPP-UHFFFAOYSA-N |
The compound contains several functional groups that contribute to its chemical behavior and potential biological interactions :
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Trimethoxybenzene group: Provides lipophilicity and potential for hydrogen bonding
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Amide linkage: Offers hydrogen bond donor/acceptor capabilities
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Pyrrolidinone moiety: Introduces a cyclic amide with additional hydrogen bonding potential
Structural Features and Conformation
The molecular structure of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can be divided into three main components:
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3,4,5-Trimethoxybenzene portion: A benzene ring substituted with three methoxy groups at positions 3, 4, and 5
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Central amide linkage: Connects the trimethoxybenzene to the phenyl group
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4-(2-Oxopyrrolidin-1-yl)phenyl group: A phenyl ring with a 2-oxopyrrolidinyl substituent at the para position
This structural arrangement creates a molecule with multiple sites for potential interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Pharmacological Relevance
The structural features of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide suggest potential pharmacological activity across several therapeutic areas. The presence of the trimethoxybenzamide moiety is particularly significant as this structural element appears in various bioactive compounds.
| Potential Target | Structural Basis for Interaction | Possible Therapeutic Relevance |
|---|---|---|
| Histone Deacetylase | Benzamide scaffold | Epigenetic regulation, cancer therapy |
| Serotonin Receptors | Trimethoxyphenyl group | Neuropsychiatric applications |
| Tubulin | Trimethoxy substitution pattern | Anti-mitotic activity |
| Cannabinoid Receptors | Amide linkage with aromatic groups | Pain management, anti-inflammatory |
The compound's structural similarity to certain histone deacetylase (HDAC) inhibitors suggests it may possess activity in this area, which is relevant to cancer research and other therapeutic applications .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) for 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide provides insights into how structural modifications might affect its biological activity.
Key Structural Elements and Their Functions
Several structural features may contribute to the compound's potential biological activity:
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The 3,4,5-trimethoxy substitution pattern on the benzene ring is a common pharmacophore in many bioactive molecules, including certain anticancer agents and neurological drugs
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The amide linkage serves as both a hydrogen bond acceptor and a rigid connector between aromatic systems
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The 2-oxopyrrolidinyl group introduces additional hydrogen bond acceptors and a specific three-dimensional shape that may facilitate binding to protein targets
Comparison with Related Compounds
While specific research on 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is limited in the provided sources, structural similarities with other bioactive compounds can provide valuable insights.
| Related Compound Class | Shared Structural Features | Differential Features | Biological Activity |
|---|---|---|---|
| HDAC Inhibitors | Benzamide core | Different zinc-binding groups | Epigenetic regulation |
| Tubulin Inhibitors | 3,4,5-Trimethoxy pattern | Various linkers and terminal groups | Anti-mitotic activity |
| Serotonergic Agents | Methoxylated aromatic rings | Different amine configurations | Neurological effects |
Physical and Chemical Properties
Understanding the physical and chemical properties of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is crucial for formulation development and handling procedures.
Solubility and Stability
Based on its chemical structure, predictions about solubility and stability can be made:
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Water Solubility | Limited | High molecular weight and presence of multiple aromatic rings |
| Organic Solvent Solubility | Good in polar aprotic solvents | Presence of amide and ether functionalities |
| pH Stability | Relatively stable at physiological pH | No readily hydrolyzable bonds at neutral pH |
| Thermal Stability | Moderate to good | Absence of highly reactive functional groups |
Analytical Methods for Characterization
Proper characterization of 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is essential for confirming its identity, purity, and structural features.
Spectroscopic Techniques
Several spectroscopic methods would be appropriate for analyzing this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for:
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Aromatic protons from both phenyl rings
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Methoxy protons (typically ~3.7-3.9 ppm)
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Pyrrolidinone ring protons
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Amide NH proton (typically ~8-10 ppm)
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¹³C NMR would provide confirmation of all carbon environments
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Infrared (IR) Spectroscopy
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Expected key bands:
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Amide C=O stretch (~1640-1690 cm⁻¹)
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Pyrrolidinone C=O stretch (~1680-1700 cm⁻¹)
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C-O-C stretch from methoxy groups (~1200-1250 cm⁻¹)
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N-H stretch (~3300-3400 cm⁻¹)
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Mass Spectrometry
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Expected molecular ion peak at m/z 370.40
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Characteristic fragmentation patterns involving loss of methoxy groups and cleavage at the amide bond
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